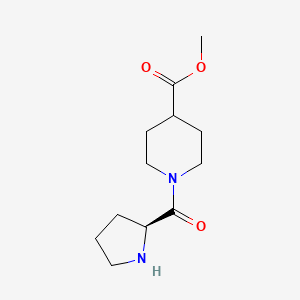![molecular formula C7H13NO B13515652 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol CAS No. 89448-34-0](/img/structure/B13515652.png)
2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)bicyclo[211]hexan-2-ol is a bicyclic compound characterized by a unique structure that includes a bicyclo[211]hexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition reaction of 1,5-hexadienes under visible light-mediated photocatalysis . This reaction provides a unified and flexible approach to access bicyclo[2.1.1]hexanes with various substitution patterns.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the photochemical [2 + 2] cycloaddition reaction suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted bicyclo[2.1.1]hexane derivatives, such as ketones, aldehydes, and amines.
Scientific Research Applications
2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in electrostatic interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexan-2-ol: Lacks the aminomethyl group, making it less versatile in chemical reactions.
2-Vinylbicyclo[2.1.1]hexan-2-ol:
Bicyclo[2.2.0]hexene: A different bicyclic structure with distinct chemical properties and reactivity.
Uniqueness
2-(Aminomethyl)bicyclo[211]hexan-2-ol is unique due to the presence of both an amino and a hydroxyl group on the bicyclic scaffold
Properties
CAS No. |
89448-34-0 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-(aminomethyl)bicyclo[2.1.1]hexan-2-ol |
InChI |
InChI=1S/C7H13NO/c8-4-7(9)3-5-1-6(7)2-5/h5-6,9H,1-4,8H2 |
InChI Key |
KHEADQXFHZBJJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1C(C2)(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



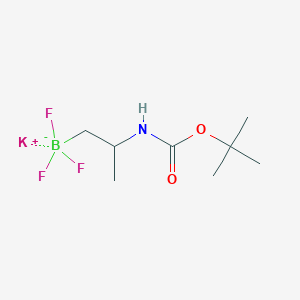
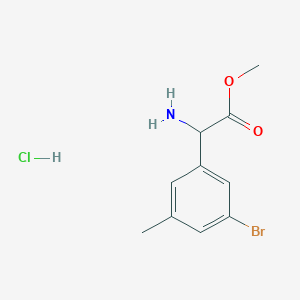
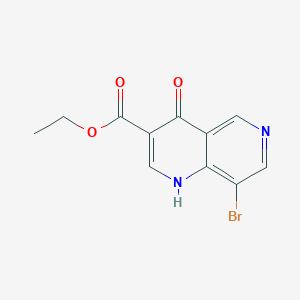
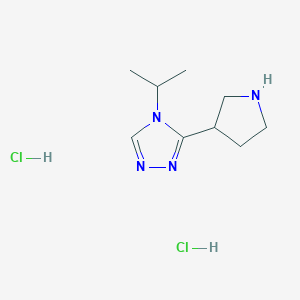
![3-((Benzyloxy)carbonyl)-5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13515599.png)
![N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B13515602.png)
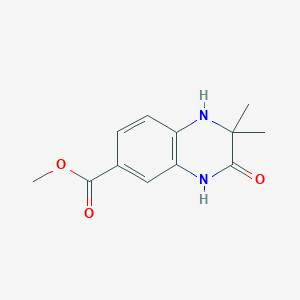
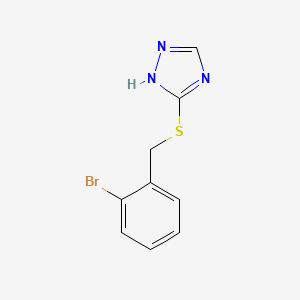
![3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride](/img/structure/B13515648.png)

![Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13515658.png)
